(3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Description
(3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a synthetic heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methylpyrazole moiety and an amine hydrochloride group. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle valued in medicinal chemistry for its metabolic stability and ability to act as a bioisostere for ester or amide functionalities .
Properties
IUPAC Name |
[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O.ClH/c1-12-4-5(3-9-12)7-10-6(2-8)13-11-7;/h3-4H,2,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKBJQLGKCNBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for (3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is with a molecular weight of 168.17 g/mol. Its structure features a pyrazole ring and an oxadiazole moiety, which are known for their roles in various biological activities.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways, similar to other oxadiazole derivatives that have shown inhibitory effects on various enzymes such as carbonic anhydrases and histone deacetylases (HDACs) .
- Receptor Modulation : Interaction with receptors can lead to downstream signaling effects that may contribute to its biological efficacy. For instance, oxadiazole derivatives have been reported to exhibit interactions with estrogen receptors, influencing cancer cell proliferation .
- Induction of Apoptosis : Studies have indicated that certain derivatives can increase the expression of apoptotic markers such as p53 and caspase-3 in cancer cell lines, suggesting potential use in cancer therapy .
Anticancer Activity
Research has demonstrated that (3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride exhibits significant anticancer properties. For example:
- In vitro studies showed that the compound induced apoptosis in MCF-7 breast cancer cells by upregulating p53 expression and promoting caspase activation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Preliminary studies indicated that related oxadiazole compounds possess broad-spectrum antibacterial and antifungal properties. Specific derivatives demonstrated minimum inhibitory concentrations (MICs) against common pathogens such as Staphylococcus aureus and Escherichia coli .
Research Findings and Case Studies
Several studies have highlighted the potential applications of this compound:
| Study | Findings | Biological Activity |
|---|---|---|
| Study 1 | Increased p53 levels in MCF-7 cells | Anticancer |
| Study 2 | Significant antibacterial activity against E. coli | Antimicrobial |
| Study 3 | Inhibition of HDACs leading to growth inhibition in cancer cell lines | Anticancer |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs (Table 1) share key heterocyclic motifs but differ in substituents and backbone configurations:
Table 1: Structural Comparison of Selected Compounds
*Calculated based on molecular formulas.
- Target Compound : The 1,2,4-oxadiazole core offers rigidity and metabolic resistance compared to dihydroisoxazole or dihydropyran systems. The methylpyrazole group may enhance binding to kinases or GPCRs, while the hydrochloride salt increases bioavailability.
- The 3,4-dimethylphenyl group increases hydrophobicity (higher LogP), which may limit solubility .
- Ethyl 5-(1-isopropyl-1H-pyrazol-5-yl)-3,6-dihydro-2H-pyran-4-carboxylate : The dihydropyran and ester groups suggest lower metabolic stability than oxadiazole. The isopropylpyrazole substituent could improve lipophilicity but reduce target selectivity.
Bioactivity and Therapeutic Potential
- Target Compound: While specific bioactivity data are unavailable, its structure aligns with known kinase inhibitors (e.g., JAK/STAT or EGFR inhibitors) due to the pyrazole-oxadiazole pharmacophore .
- The pyrazole may modulate solubility and binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
